3-(Cycloheptylmethyl)piperidine
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Overview
Description
3-(Cycloheptylmethyl)piperidine is an organic compound belonging to the piperidine class of heterocyclic amines Piperidines are characterized by a six-membered ring containing five methylene bridges and one amine bridge This compound is notable for its unique structure, which includes a cycloheptylmethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often utilizes hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Cycloheptylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation over palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium or rhodium catalysts.
Substitution: NaH, LDA, and other strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(Cycloheptylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cycloheptylmethyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the STAT-3, NF-κB, and PI3K/Akt pathways . These interactions result in a range of physiological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Piperidine: The parent compound with a six-membered ring containing one nitrogen atom.
Uniqueness: 3-(Cycloheptylmethyl)piperidine is unique due to the presence of the cycloheptylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(cycloheptylmethyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13/h12-14H,1-11H2 |
InChI Key |
CDQAMTOCWVPEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
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